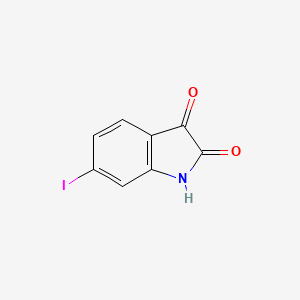
6-碘-1H-吲哚-2,3-二酮
描述
“6-iodo-1H-indole-2,3-dione” is a chemical compound with the linear formula C8H4INO2 . It is also known by its CAS Number: 20780-77-2 . The molecular weight of this compound is 273.031 .
Molecular Structure Analysis
The molecule of “6-iodo-1H-indole-2,3-dione” is almost planar, having an r.m.s. deviation from planarity of 0.019 A for all non-H atoms . In the crystal, molecules are linked by pairs of N—H⋯O hydrogen bonds, forming inversion dimers with an R22(8) ring motif .
科学研究应用
氢键结构:5-碘吲哚酮,6-碘-1H-吲哚-2,3-二酮的一种变体,形成由碘羰基相互作用连接的环链的氢键链。这些链通过这些相互作用连接成片,展示了在结构化学和材料科学中的潜力 (Garden et al., 2006)。
有机合成的多功能底物:吲哚酮,包括6-碘-1H-吲哚-2,3-二酮,在有机合成中是多功能底物。它们用于合成各种杂环化合物,如吲哚和喹啉,并作为药物合成的原料 (Garden & Pinto, 2001)。
光学化学传感器:1H-吲哚-2,3-二酮,与6-碘-1H-吲哚-2,3-二酮密切相关,对Fe3+离子具有很高的感应能力。这表明其在开发金属离子检测的荧光化学传感器方面具有潜在应用 (Fahmi et al., 2019)。
杂环化合物的合成:6-碘-1H-吲哚-2,3-二酮在合成多样化的杂环化合物中起着前体作用,对制药和材料科学至关重要 (Parrick et al., 1989)。
抗菌和抗腐蚀性能:吲哚-2,3-二酮的衍生物,类似于6-碘-1H-吲哚-2,3-二酮,显示出抗菌活性和作为缓蚀剂的潜力。这在生物医药和工业应用中开辟了新的途径 (Miao, 2014)。
天然产物合成的前体:6-碘-1H-吲哚-2,3-二酮衍生物被用于合成如吲哚[2,3-a]咔唑等天然产物,表明它们在天然产物化学和药物发现中的重要性 (Blair & Sperry, 2013)。
未来方向
Future research directions could involve further exploration of the synthesis methods, chemical reactions, and potential applications of “6-iodo-1H-indole-2,3-dione”. Given the interest in indole derivatives in medicinal chemistry , there is potential for “6-iodo-1H-indole-2,3-dione” to be studied for its pharmacological properties.
作用机制
Target of Action
Indole derivatives, a class of compounds to which 6-iodoisatin belongs, have been found to interact with a variety of biological targets, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Indole derivatives, in general, are known to influence a wide range of biochemical pathways, depending on their specific structure and the biological targets they interact with .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
生化分析
Biochemical Properties
6-Iodo-1H-indole-2,3-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters in the brain . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic implications for neurological disorders. Additionally, 6-Iodo-1H-indole-2,3-dione has been found to interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
6-Iodo-1H-indole-2,3-dione affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Furthermore, 6-Iodo-1H-indole-2,3-dione has been shown to impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of 6-Iodo-1H-indole-2,3-dione involves its interactions with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation . For instance, its binding to monoamine oxidase results in the inhibition of the enzyme’s activity, leading to increased levels of neurotransmitters . Additionally, 6-Iodo-1H-indole-2,3-dione can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Iodo-1H-indole-2,3-dione can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 6-Iodo-1H-indole-2,3-dione can degrade over time, leading to a decrease in its biological activity. Its initial effects on cellular processes can be significant, with potential long-term implications for cell function .
Dosage Effects in Animal Models
The effects of 6-Iodo-1H-indole-2,3-dione vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as the modulation of neurotransmitter levels and the regulation of cell signaling pathways . At high doses, 6-Iodo-1H-indole-2,3-dione can have toxic or adverse effects, including cellular damage and disruption of normal cellular functions . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
6-Iodo-1H-indole-2,3-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways . For example, it can affect the activity of enzymes involved in the metabolism of neurotransmitters, leading to changes in metabolic flux and metabolite levels . Understanding the metabolic pathways of 6-Iodo-1H-indole-2,3-dione is crucial for elucidating its biological effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 6-Iodo-1H-indole-2,3-dione within cells and tissues are important factors that influence its biological activity . The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and distribution, ultimately influencing its biological effects.
Subcellular Localization
The subcellular localization of 6-Iodo-1H-indole-2,3-dione plays a critical role in its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity .
属性
IUPAC Name |
6-iodo-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKAOEGXBSERHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559672 | |
| Record name | 6-Iodo-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30559672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20780-77-2 | |
| Record name | 6-Iodo-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30559672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-iodo-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 6-iodo-1H-indole-2,3-dione?
A1: 6-Iodo-1H-indole-2,3-dione is a nearly planar molecule []. The crystal structure reveals several important features:
- Planarity: The molecule exhibits an almost planar conformation with a root mean square deviation from planarity of 0.019 Å for all non-hydrogen atoms [].
- Hydrogen Bonding: Molecules form inversion dimers through pairs of N—H⋯O hydrogen bonds, characterized by an R22(8) ring motif [].
- Halogen Bonding: These dimers are further connected by I⋯O close contacts measuring 3.078 (2) Å, creating chains along the [10-1] direction [].
- π-π Interactions: The fused nine-membered rings of adjacent isatin molecules engage in slipped π–π interactions along the b-axis. These interactions have an intercentroid distance of 3.594 (2) Å, an interplanar distance of 3.379 (1) Å, and a slippage of 1.243 Å [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



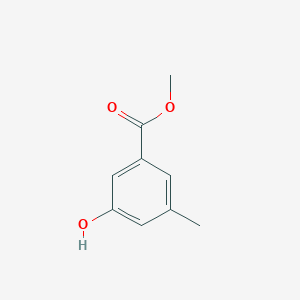

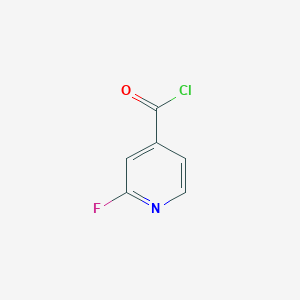

![4-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B1316870.png)
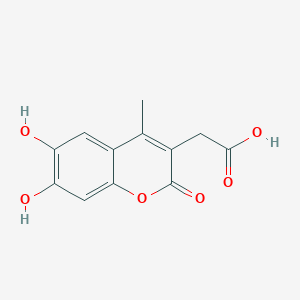

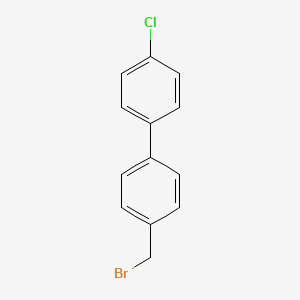
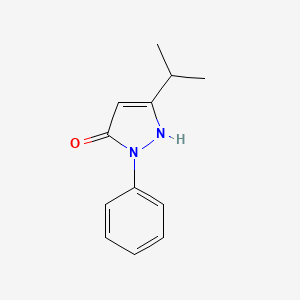


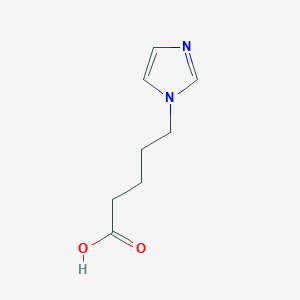

![Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid](/img/structure/B1316893.png)